(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would involve careful control of temperature, pressure, and reaction times to ensure high yield and purity. Purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole and pyrazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities present in the compound.
Substitution: : Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: : Its unique structural features make it useful in the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: : It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its combination of imidazole and pyrazole rings, which are not commonly found together in other compounds. Similar compounds might include other imidazole or pyrazole derivatives, but the specific arrangement and substitution pattern of this compound set it apart.
List of Similar Compounds
Imidazole derivatives
Pyrazole derivatives
Piperidine derivatives
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-16-19(13-22-25(16)18-5-3-2-4-6-18)20(26)24-10-7-17(8-11-24)14-23-12-9-21-15-23/h2-6,9,12-13,15,17H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGGCALKQVBIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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